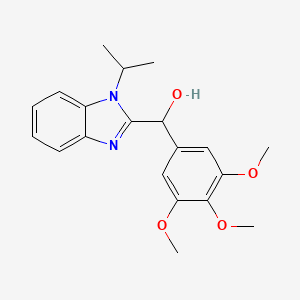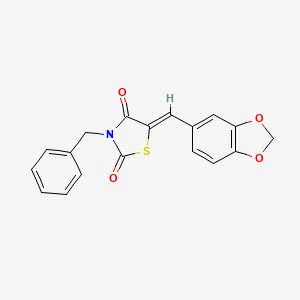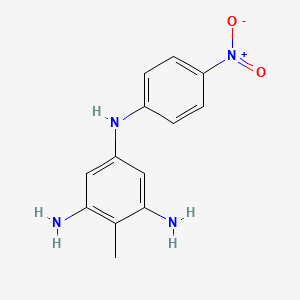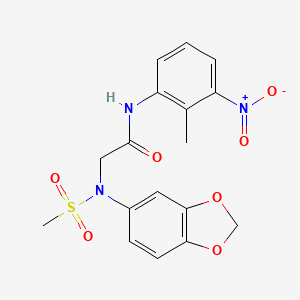
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol, also known as ITM, is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). It has been demonstrated to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Wirkmechanismus
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol acts as a reversible inhibitor of MAO-A by binding to the enzyme's active site. MAO-A catalyzes the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, which leads to their breakdown. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol prevents the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been shown to have several biochemical and physiological effects. Studies have demonstrated that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of serotonin, dopamine, and norepinephrine in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease. (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its potency and selectivity for MAO-A. This makes it a valuable tool for studying the role of MAO-A in various neurological disorders. However, one limitation of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that MAO-A inhibitors can help reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is the development of more potent and selective MAO-A inhibitors based on the structure of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. Finally, further studies are needed to investigate the long-term effects of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol and its potential side effects.
Synthesemethoden
The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The synthesis is relatively simple and can be carried out in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a potent and selective inhibitor of MAO-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)22-15-9-7-6-8-14(15)21-20(22)18(23)13-10-16(24-3)19(26-5)17(11-13)25-4/h6-12,18,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKHXZMJCCMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5141203.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)